molecular formula C10H18O3 B13533914 2-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)propanoic acid

2-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)propanoic acid

Cat. No.: B13533914
M. Wt: 186.25 g/mol
InChI Key: USDZIPBQTPFWRR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with appropriate reagents. One common method includes the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with a Grignard reagent, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid.

    2,2,6,6-Tetramethyltetrahydropyran-4-one: Another tetrahydropyran derivative with similar structural features.

    2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: A related compound with an amine functional group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)propanoic acid

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

USDZIPBQTPFWRR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOC(C1)(C)C)C(=O)O

Origin of Product

United States

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